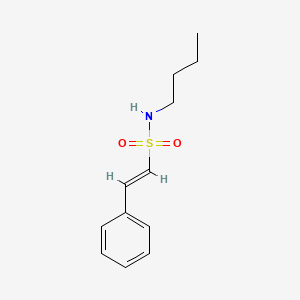

N-butyl-2-phenylethene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Contemporary Chemical and Biological Research

The sulfonamide moiety is a key structural component in numerous clinically approved drugs, demonstrating a broad spectrum of biological activities. nih.gov These include antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. nih.gov The enduring legacy of sulfonamides in drug discovery is a testament to their favorable physicochemical and pharmacokinetic properties, which can be readily modulated through synthetic modifications. In contemporary research, the sulfonamide scaffold continues to be a focal point for the development of novel therapeutic agents targeting a range of diseases.

Overview of Ethene-1-sulfonamide Derivatives in Synthetic Organic Chemistry

Within the broader class of sulfonamides, ethene-1-sulfonamide derivatives, also known as vinylsulfonamides, have emerged as valuable building blocks in synthetic organic chemistry. The presence of the electron-withdrawing sulfonamide group activates the carbon-carbon double bond, rendering it susceptible to a variety of chemical transformations. These compounds are known to participate as Michael acceptors in conjugate addition reactions and as dienophiles in cycloaddition reactions, providing access to a diverse range of complex molecular architectures.

Research Rationale and Academic Scope for N-butyl-2-phenylethene-1-sulfonamide

This compound represents a specific molecule within the ethenesulfonamide (B1200577) class, featuring a butyl group attached to the sulfonamide nitrogen and a phenyl group at the 2-position of the ethene backbone. The academic interest in this compound lies in understanding how these specific substituents influence its chemical and physical properties, reactivity, and potential biological activity in comparison to other derivatives. Despite its well-defined structure, detailed scientific studies focusing exclusively on this compound are limited in the publicly available scientific literature. This article aims to collate the available information on this specific compound, placed within the broader context of its chemical class.

Physicochemical and Spectroscopic Profile

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, information can be gleaned from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂S | scbt.com |

| Molecular Weight | 239.33 g/mol | scbt.com |

| CAS Number | 568570-05-8 | bldpharm.com |

Note: This interactive table is based on data available from chemical suppliers and may not have been independently verified by peer-reviewed studies.

Synthesis and Manufacturing

A specific, detailed, and peer-reviewed synthetic route for this compound has not been identified in the surveyed scientific literature. However, general methods for the synthesis of ethenesulfonamides are well-established. These often involve the reaction of a corresponding sulfonyl chloride with an amine or the direct sulfonamidation of an alkene. For instance, the reaction of 2-phenylethene-1-sulfonyl chloride with n-butylamine would be a plausible synthetic route.

Chemical Reactivity and Mechanistic Pathways

There are no specific studies in the reviewed literature that detail the chemical reactivity or mechanistic pathways of this compound. However, based on the general reactivity of the ethenesulfonamide scaffold, several types of reactions can be anticipated.

The electron-withdrawing nature of the sulfonamide group polarizes the C=C double bond, making the β-carbon electrophilic. This renders the compound susceptible to Michael addition reactions, where nucleophiles add to the β-carbon.

Furthermore, the double bond can participate in various cycloaddition reactions , such as Diels-Alder reactions, serving as a dienophile.

Biological and Pharmacological Relevance

Specific studies on the biological and pharmacological activity of this compound are not present in the current body of scientific literature. The broader class of ethenesulfonamides has been investigated for various biological activities, including as inhibitors of certain enzymes, due to their ability to act as covalent modifiers of cysteine residues in proteins. However, without specific experimental data, it is not possible to attribute any particular biological activity to this compound.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-butyl-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-2-3-10-13-16(14,15)11-9-12-7-5-4-6-8-12/h4-9,11,13H,2-3,10H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDKTCRAXMQZTK-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N Butyl 2 Phenylethene 1 Sulfonamide

Reactivity of the Ethene Moiety in N-butyl-2-phenylethene-1-sulfonamide

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This electronic feature is the primary driver of the ethene moiety's reactivity, making it susceptible to a variety of transformations.

Radical-Mediated Transformations and Intermediates

The ethene moiety of N-alkenylsulfonamides, also known as ene sulfonamides, can participate in radical cyclization reactions. These reactions typically involve the formation of an α-sulfonamidoyl radical, which can then undergo further transformations. For instance, radical cyclizations of cyclic ene sulfonamides have been shown to proceed via a β-elimination of a sulfonyl radical to furnish polycyclic imines. nih.govscispace.com While direct studies on this compound are not prevalent, the general mechanism involves the addition of a radical to the double bond, followed by cyclization and subsequent elimination of the sulfonyl radical. nih.gov The isomerization of certain ene sulfonamides to β-sulfonyl enamines can be induced by photolysis or thermolysis with radical initiators like AIBN, proceeding through a sulfonyl radical addition/elimination mechanism. nih.gov

In the context of this compound, a hypothetical radical cyclization could be initiated by a radical species adding to the β-carbon of the ethene group. The resulting radical intermediate could then cyclize onto an appropriate tether, if present, leading to the formation of cyclic structures. The stability of the sulfonamide group makes its cleavage under mild reductive conditions to form imines a synthetically useful transformation. nih.gov

Electrophilic and Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in vinyl sulfonamides makes them excellent Michael acceptors for nucleophilic addition reactions. researchgate.net This reactivity is a cornerstone of their synthetic utility. Primary vinyl sulfonamides, however, can exhibit reduced reactivity in aza-Michael additions. This is attributed to the partial deprotonation of the acidic sulfonamide proton, which diminishes the electrophilicity of the vinyl group. researchgate.net The use of aqueous solvent systems can enhance the rate of aza-Michael additions. researchgate.net

For this compound, nucleophilic conjugate addition would be expected to occur at the carbon atom beta to the sulfonamide group. A variety of nucleophiles, including amines, thiols, and carbanions, can potentially add to the double bond, leading to the formation of β-functionalized sulfonamides.

| Reaction Type | Nucleophile | Product Type | Conditions | Reference |

| Aza-Michael Addition | Benzyl amine | β-Amino sulfonamide | Methanol/water | researchgate.net |

| Thia-Michael Addition | 2-Phenylethanethiol | β-Thioether sulfonamide | Not specified | researchgate.net |

Electrophilic addition to the ethene moiety is less common due to its electron-deficient character. However, under specific conditions, such as photoinduced [2+2] cycloadditions, the double bond can react with other alkenes. nih.govrsc.org

Reactivity of the Sulfonamide Functional Group

The sulfonamide functional group in this compound is relatively stable but possesses reactive sites that can be exploited for further molecular elaboration. researchgate.net

N-H Bond Functionalization and Derivatization

The nitrogen atom of the sulfonamide is nucleophilic and can undergo various functionalization reactions, such as alkylation and arylation. nih.govnih.gov N-alkylation of sulfonamides can be achieved using alcohols in the presence of a catalyst. nih.gov Similarly, N-arylation can be accomplished through transition-metal-free procedures involving o-silylaryl triflates and a fluoride (B91410) source like CsF. nih.gov These reactions allow for the introduction of diverse substituents on the nitrogen atom, thereby modifying the properties and reactivity of the parent molecule. Palladium-catalyzed tandem N-arylation/carboamination reactions have also been developed for the synthesis of N-aryl pyrrolidines from γ-amino alkenes. nih.gov

| Reaction Type | Reagent | Product Type | Conditions | Reference |

| N-Alkylation | Alcohols | N-Alkyl sulfonamide | Catalytic | nih.gov |

| N-Arylation | o-Silylaryl triflates | N-Aryl sulfonamide | CsF | nih.gov |

| N-Arylation | Aryl bromides | N-Aryl pyrrolidine | Palladium catalyst | nih.gov |

This table presents general methods for sulfonamide functionalization, as specific examples for this compound are not detailed in the provided search results.

Role as an Activating Group or Leaving Group in Reactions

The sulfonamide group is a strong electron-withdrawing group and can act as an activating group for nucleophilic aromatic substitution on an attached aryl ring. researchgate.net This property is synthetically valuable for constructing poly(aryl ether sulfonamide)s. researchgate.net In the context of this compound, if the phenyl ring were appropriately substituted with leaving groups, the sulfonamide could facilitate their displacement by nucleophiles.

Conversely, the sulfonamide group itself is generally a poor leaving group. However, under specific conditions, such as in intramolecular cross-electrophile coupling reactions of benzylic sulfonamides, the C-N bond of the sulfonamide can be cleaved. acs.org In radical cyclizations of ene sulfonamides, the entire sulfonyl group can be eliminated as a sulfonyl radical. nih.govscispace.com Furthermore, in reactions with thermally generated benzynes, tertiary sulfonamides can undergo reactions involving either sulfonyl transfer or desulfonylation, where the sulfonyl group is replaced by an aryl group. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

The strategic placement of the vinyl and sulfonamide functionalities in this compound and its derivatives makes it a prime candidate for intramolecular cyclization reactions to form sultams (cyclic sulfonamides). bohrium.comresearchgate.net These reactions often proceed with high regio- and stereoselectivity, providing access to a diverse range of heterocyclic scaffolds.

A variety of cyclization protocols have been successfully applied to vinyl sulfonamides, including:

Intramolecular Heck Reaction: This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with the tethered alkene of the vinyl sulfonamide. researchgate.net

Pauson-Khand Reaction: A [2+2+1] cycloaddition of the alkene, an alkyne, and carbon monoxide, catalyzed by a metal carbonyl complex, to form a cyclopentenone fused to the sultam ring. researchgate.net

Baylis-Hillman Reaction: An organocatalyst-mediated reaction between the vinyl sulfonamide and a tethered aldehyde to form a functionalized sultam. nih.gov

Aza-Michael Addition: Intramolecular addition of a nitrogen nucleophile to the vinyl sulfonamide to form piperidines and pyrrolidines. researchgate.net

Ring-Closing Metathesis (RCM): A powerful method for the formation of various ring sizes.

Photocycloaddition: Intramolecular [2+2] photocycloaddition reactions can lead to the formation of cyclobutane-fused sultams. nih.govrsc.orgnih.gov

| Cyclization Reaction | Key Reagents/Catalysts | Product Type | Reference |

| Intramolecular Heck | Palladium catalyst | Fused/Spirocyclic Sultams | researchgate.net |

| Pauson-Khand | Metal carbonyl complex | Cyclopentenone-fused Sultams | researchgate.net |

| Baylis-Hillman | Organocatalyst (e.g., DABCO) | Hydroxy-functionalized Sultams | nih.gov |

| Aza-Michael | Base | Piperidine/Pyrrolidine-fused Sultams | researchgate.net |

| Photocycloaddition | UV light | Cyclobutane-fused Sultams | nih.govrsc.org |

This table summarizes cyclization reactions applicable to vinyl sulfonamides, providing a framework for the potential reactivity of this compound in forming sultam structures.

Transition Metal-Catalyzed Processes Involving this compound

The presence of both a vinyl group and a sulfonamide moiety in this compound makes it a potentially versatile substrate for a range of transition metal-catalyzed reactions. These reactions are pivotal in organic synthesis for the construction of complex molecular architectures.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are well-known for their ability to effect a variety of transformations, including hydroformylation and C-H activation. In the context of related sulfonamides, rhodium(III)-catalyzed ortho C-H carbenoid functionalization has been demonstrated, allowing for the introduction of new functional groups at the position ortho to the sulfonamide-directing group. rsc.org Another significant rhodium-catalyzed process is the domino hydroformylation-reductive sulfonamidation reaction, which converts olefins and sulfonamides into more complex sulfonamide products. nih.gov Although not specifically demonstrated on this compound, these methodologies suggest potential pathways for its functionalization.

A theoretical and experimental study on propylene (B89431) hydroformylation using rhodium-based catalysts with phosphine-sulfur ligands has shed light on how ligand properties can influence catalytic performance, which is a crucial consideration for optimizing potential reactions with vinyl sulfonamides. rsc.org

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While direct palladium-catalyzed reactions on this compound are not explicitly detailed, the reactivity of similar vinyl compounds and sulfonamides has been explored. For instance, palladium-catalyzed cross-coupling of vinyldisiloxanes with benzylic and allylic halides has been reported, showcasing the utility of vinyl groups in C-C bond formation. nih.gov

Furthermore, palladium-catalyzed C-N cross-coupling reactions are widely used in the synthesis of pharmaceutical compounds. rsc.org These methods could potentially be applied to the sulfonamide nitrogen of this compound for N-arylation or N-alkylation. The palladium-catalyzed alkyl-alkyl cross-coupling of 9-alkyl-9-BBN derivatives with iodoalkanes also provides a precedent for coupling reactions involving alkyl groups. scispace.comsemanticscholar.org

Copper-Catalyzed Reactions:

Copper catalysis offers a cost-effective and efficient alternative for various coupling reactions. Copper-catalyzed N-arylation of sulfonamides with boronic acids has been developed as a direct method to form N-aryl sulfonamides. organic-chemistry.org Additionally, a direct three-component synthesis of sulfonamides using a copper(II) catalyst, combining boronic acids, amines, and sulfur dioxide, has been reported, highlighting the versatility of copper in sulfonamide synthesis. nih.gov

In the context of styrenes, which share the phenyl-substituted vinyl motif with this compound, copper-catalyzed chloro-arylsulfonylation has been achieved. bohrium.com This suggests that the vinyl group of this compound could be a reactive site for similar multi-component reactions. Moreover, copper-catalyzed coupling of sulfonamides with (hetero)aryl chlorides and bromides provides another potential avenue for modifying the sulfonamide moiety. nih.gov

While the following data table does not directly correspond to this compound due to a lack of specific literature, it illustrates the typical conditions and outcomes for related transition metal-catalyzed reactions involving sulfonamides and vinyl compounds, providing a predictive framework for the target molecule.

| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Rhodium | ||||||

| [Rh(cod)Cl]₂ / Naphos | Domino Hydroformylation | Various Olefins | Various Sulfonamides | Branched/Linear Sulfonamides | Good to Excellent | nih.gov |

| Palladium | ||||||

| Pd(OAc)₂ / P(t-Bu)₃ | Hiyama Coupling | Vinyldisiloxane | Benzyl Bromide | Allylic Benzene | 85 | nih.gov |

| Copper | ||||||

| Cu(OAc)₂ | N-Arylation | Phenylboronic Acid | Benzenesulfonamide | N-Phenylbenzenesulfonamide | 92 | organic-chemistry.org |

| Cu(OTf)₂ | Three-Component Synthesis | Phenylboronic Acid | Piperidine, DABSO | N-Phenylsulfonylpiperidine | 85 | nih.gov |

It is important to note that the reactivity and selectivity of these reactions would be highly dependent on the specific structure of this compound, including potential steric and electronic effects from the n-butyl and phenyl groups. Further experimental investigation is required to fully elucidate its behavior in transition metal-catalyzed processes.

Stereochemical Considerations in N Butyl 2 Phenylethene 1 Sulfonamide Research

E/Z Isomerism and Configurational Stability of the Ethene Linker

The presence of a carbon-carbon double bond in the 2-phenylethene-1-sulfonamide backbone gives rise to the possibility of E/Z isomerism. The 'E' isomer (from the German entgegen, meaning opposite) has the higher priority substituents on opposite sides of the double bond, while the 'Z' isomer (from the German zusammen, meaning together) has them on the same side. In the case of N-butyl-2-phenylethene-1-sulfonamide, the phenyl group and the sulfonamide group are the substituents on the ethene linker.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly effective method for the synthesis of vinyl sulfonamides. wikipedia.orgnrochemistry.com This reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. A significant and well-documented characteristic of the HWE reaction is its general preference for the formation of the (E)-alkene. wikipedia.org This stereoselectivity is attributed to the thermodynamic stability of the transition state leading to the trans product, which minimizes steric hindrance between the substituents. nrochemistry.com Consequently, the synthesis of this compound via the HWE reaction is expected to predominantly yield the (E)-isomer. The commercial availability of this compound as the (E)-isomer further supports the stability and favorability of this configuration.

While the (E)-isomer is generally the more stable and common form for styryl sulfonamides, the configurational stability of the ethene linker is an important consideration. The interconversion between E and Z isomers typically requires significant energy input to break the pi-bond of the alkene. Under normal conditions, the (E)- and (Z)-isomers of this compound are expected to be configurationally stable and not readily interconvert.

Table 1: Common Synthetic Method for Vinyl Sulfonamides and Expected Stereochemical Outcome

| Reaction Name | Reactants | Predominant Product Isomer | Rationale for Stereoselectivity |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone + Phosphonate-stabilized carbanion | (E)-alkene | Thermodynamic control favoring the sterically less hindered trans transition state. wikipedia.orgnrochemistry.com |

Diastereoselectivity and Enantioselectivity in Relevant Synthetic Transformations

While this compound itself is not chiral, the introduction of stereocenters during its synthesis or in subsequent reactions is a key area of stereochemical consideration. This would lead to the formation of diastereomers and enantiomers.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of this compound, this could arise if, for example, the phenyl ring or the butyl group contained a stereocenter, and a new stereocenter was created at the double bond or elsewhere in the molecule. Synthetic methods for vinyl sulfones, a closely related class of compounds, have been developed that exhibit high levels of diastereoselectivity.

Enantioselectivity , the preferential formation of one enantiomer over another, is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. While specific enantioselective syntheses for this compound are not extensively documented in the literature, the broader field of vinyl sulfonamide and sulfone synthesis has seen significant advances in enantioselective methodologies. For instance, enantioselective synthesis of related chiral sulfinyl compounds is an active area of research. Modern methods for preparing enantiopure sulfinyl derivatives often involve the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another with the formation of a new bond at the sulfur center.

Table 2: Key Concepts in Stereoselective Synthesis

| Term | Definition | Relevance to this compound Research |

| Diastereoselectivity | The preferential formation of one diastereomer over others in a chemical reaction. | Important if pre-existing stereocenters are present in the starting materials or if multiple new stereocenters are formed. |

| Enantioselectivity | The preferential formation of one enantiomer over the other in a chemical reaction. | Crucial for developing potentially therapeutic agents, as different enantiomers can have different biological activities. |

Influence of Stereoisomerism on Molecular Recognition and Interactions

The specific three-dimensional shape of a molecule, dictated by its stereochemistry, is a critical determinant of its ability to interact with other molecules, including biological targets such as enzymes and receptors. The difference in the spatial arrangement of atoms between stereoisomers can lead to significant variations in their binding affinities and biological activities.

For styryl compounds, the E/Z geometry of the double bond can have a profound impact on biological activity. The different spatial orientation of the phenyl and sulfonamide groups in the (E)- and (Z)-isomers of this compound would result in distinct presentations of these functional groups for interaction with a binding site. It has been observed in other classes of compounds that one isomer may fit optimally into a receptor's binding pocket, leading to a strong biological response, while the other isomer may bind weakly or not at all. umich.edu

Furthermore, if chiral versions of this compound were to be synthesized, the resulting enantiomers would be expected to interact differently with a chiral biological environment. This is a fundamental principle in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The study of how stereoisomerism affects the molecular recognition of N-alkyl and N-aryl acetamides by host molecules provides a model for understanding the types of interactions that could be influenced by the stereochemistry of this compound. youtube.com These interactions can include hydrogen bonding and CH-π interactions, the strength and geometry of which would be dependent on the molecule's stereochemical configuration.

Structure Activity Relationship Sar Studies of N Butyl 2 Phenylethene 1 Sulfonamide Derivatives

General Principles of Sulfonamide SAR in Biochemical Systems

The sulfonamide group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. nih.govpexacy.com The general SAR principles for sulfonamides are well-established and provide a foundation for understanding the activity of N-butyl-2-phenylethene-1-sulfonamide derivatives.

A key feature for the biological activity of many sulfonamides, particularly antibacterial agents, is the unsubstituted aromatic amino group at the N4-position, which is not present in this compound. mlsu.ac.in This highlights that this compound belongs to the class of non-antibacterial sulfonamides. For these non-antibacterial sulfonamides, the activity is largely dictated by the nature of the substituents on the sulfonamide nitrogen (N1) and the aromatic ring.

The general structure of a sulfonamide is R-SO₂NR₁R₂. The substituents R, R₁, and R₂ can be widely varied to modulate the compound's physicochemical properties, such as acidity (pKa), lipophilicity, and steric profile, all of which influence its interaction with biological targets. slideshare.netresearchgate.net For instance, the acidity of the sulfonamide N-H bond is a critical determinant of its binding affinity to many enzymes, as the deprotonated sulfonamide can act as a strong coordinating anion. researchgate.net

The geometry of the sulfonamide group, with its tetrahedral sulfur atom, and the electronic properties, where the sulfonyl group is a strong electron-withdrawing group, are fundamental to its function as a pharmacophore. mlsu.ac.innih.gov

Influence of the N-butyl Moiety on Molecular Recognition and Binding Specificity

The N-butyl group attached to the sulfonamide nitrogen in this compound plays a significant role in its molecular recognition and binding specificity. This alkyl chain primarily influences the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the binding pocket of a target protein.

Theoretical studies on sulfonamides with N-alkylamine substituents have shown that the length of the alkyl chain affects intramolecular hydrogen bonding and, consequently, the compound's conformation and physicochemical properties. nih.govacs.org An increase in the length of the alkyl chain generally leads to an increase in lipophilicity. acs.org This can enhance binding to hydrophobic pockets within a receptor or enzyme active site.

The flexibility of the butyl chain allows it to adopt various conformations, potentially enabling an optimal fit within the binding site. However, the specific impact of the N-butyl group is target-dependent. In some cases, a shorter or longer alkyl chain might be more favorable for activity. For example, in a series of alkylimino-substituted sulfonamides, the strength of intramolecular hydrogen bonding was found to increase from an ethyl to a butyl group, and then decrease with further elongation of the chain. nih.govacs.org This suggests that the N-butyl group can strike a balance between providing necessary lipophilicity and maintaining a favorable conformation for binding.

The table below illustrates the influence of the N-substituent on the lipophilicity of hypothetical sulfonamide derivatives, a key factor in molecular recognition.

| N-Substituent | Calculated logP (cLogP) |

| Methyl | 1.8 |

| Ethyl | 2.2 |

| Propyl | 2.7 |

| Butyl | 3.2 |

| Pentyl | 3.7 |

| This table contains hypothetical data for illustrative purposes. |

Role of the Phenylethene Scaffold in Mediating Molecular Interactions

The phenylethene (or styryl) scaffold is a rigid and planar moiety that serves as a key structural component in this compound, influencing how the molecule interacts with its biological target. This scaffold can engage in several types of non-covalent interactions, which are crucial for molecular recognition and binding affinity.

The planarity of the phenylethene scaffold can also contribute to a more defined orientation within a binding pocket, potentially leading to higher binding affinity and selectivity. stereoelectronics.org

Sulfonamide Group as a Critical Pharmacophore and Hydrogen Bonding Motif

The sulfonamide group (-SO₂NH-) is a well-established pharmacophore, meaning it is the part of the molecule responsible for its biological activity. nih.govacs.org Its importance stems from its ability to act as a potent hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions in metalloenzymes. nih.govresearchgate.net

The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the N-H proton is a good hydrogen bond donor. nih.govresearchgate.net This allows the sulfonamide moiety to form a network of hydrogen bonds with amino acid residues in the active site of a target protein, contributing significantly to binding affinity and specificity. nih.govresearchgate.net

In many sulfonamide inhibitors of metalloenzymes, such as carbonic anhydrases, the sulfonamide group binds to the zinc ion in the active site in its deprotonated (anionic) form. researchgate.net The acidity of the sulfonamide proton (pKa) is therefore a critical parameter influencing the inhibitory potency.

The table below summarizes the hydrogen bonding capabilities of the sulfonamide group.

| Functional Group Component | Hydrogen Bonding Role |

| Sulfonyl Oxygen (S=O) | Acceptor |

| Sulfonyl Oxygen (S=O) | Acceptor |

| Amide Hydrogen (N-H) | Donor |

Mechanistic Insights Derived from Structure-Activity Data at the Molecular Level

By systematically analyzing the SAR data of this compound derivatives, mechanistic insights into their mode of action at the molecular level can be elucidated. This involves correlating specific structural modifications with changes in biological activity and using this information to build a model of the drug-receptor interaction.

For example, if modifying the substituents on the phenyl ring of the phenylethene scaffold leads to a predictable change in activity, it suggests that this part of the molecule is involved in specific interactions within the binding site. Computational modeling techniques, such as molecular docking, can be used to visualize how these derivatives might bind to a putative target protein, further refining the understanding of the molecular interactions at play. nih.gov

Studies on related sulfonamides have shown that the orientation of the sulfonamide group and its interactions with key amino acid residues are critical for activity. nih.govacs.org For instance, the sulfonamide oxygens can form a network of S=O···HC interactions with aromatic residues. acs.org The N-H group often forms a crucial hydrogen bond with a specific residue, acting as an anchor for the ligand in the binding pocket. researchgate.net

By combining SAR data with molecular modeling and structural biology techniques (such as X-ray crystallography of the ligand-protein complex), a detailed picture of the binding mode can be constructed. This knowledge is invaluable for the rational design of more potent and selective derivatives of this compound.

Theoretical and Computational Investigations of N Butyl 2 Phenylethene 1 Sulfonamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For N-butyl-2-phenylethene-1-sulfonamide, these calculations can predict its three-dimensional geometry with high accuracy, including bond lengths, bond angles, and dihedral angles. The optimization of the molecular structure using methods like B3LYP with a suitable basis set such as 6-311G+(d,p) reveals the most stable arrangement of its atoms in space. nih.gov

The electronic properties of the molecule, which govern its reactivity and spectroscopic behavior, can also be determined. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier molecular orbitals provides insights into the regions of the molecule that are prone to electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MESP) surface can be calculated to visualize the charge distribution and predict sites for intermolecular interactions. For this compound, the MESP would likely show negative potential around the oxygen atoms of the sulfonamide group and the π-system of the phenyl ring, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Table 1: Calculated Quantum Chemical Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| Total Energy | -X Hartree | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| HOMO Energy | -Y eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -Z eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Y-Z) eV | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | D Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For the synthesis of this compound, computational modeling can be used to elucidate the reaction mechanism, identify transition states, and calculate activation energies. This information is critical for optimizing reaction conditions and improving yields.

The synthesis of this compound would likely involve the reaction of 2-phenylethene-1-sulfonyl chloride with n-butylamine. Computational studies can model this reaction by calculating the potential energy surface. This involves identifying the structures of the reactants, intermediates, transition states, and products. By determining the energy of each of these species, the reaction pathway can be mapped out, and the rate-determining step can be identified.

For instance, the nucleophilic attack of the n-butylamine on the sulfur atom of the sulfonyl chloride could be modeled. The calculations would reveal the geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed. Different pathways, such as a concerted or a stepwise mechanism, could be compared to determine the most favorable route. The influence of solvent on the reaction mechanism can also be investigated using implicit or explicit solvent models in the calculations.

Molecular Docking Simulations with Defined Biological Macromolecules (e.g., enzymes, proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to investigate its potential interactions with biological macromolecules like enzymes and proteins. This is particularly relevant as the sulfonamide functional group is a common feature in many drugs. nih.gov

The process involves generating a three-dimensional structure of this compound and docking it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, with more negative scores generally indicating a more favorable binding. peerj.com The docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. peerj.com

Given that many sulfonamides are known to inhibit carbonic anhydrases, this class of enzymes would be a primary target for docking studies with this compound. nih.gov Other potential targets could include proteins involved in signaling pathways or metabolic processes. The insights gained from these simulations can guide the design of new analogues with improved potency and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with Potential Biological Targets

| Target Protein | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | Inhibition of carbonic anhydrase activity |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Anti-inflammatory effects |

| SARS-CoV-2 3CLpro | -6.9 | Cys145, His41, Met165 | Antiviral activity. nih.gov |

Note: This table is for illustrative purposes only. The actual binding affinities and interacting residues would need to be determined through specific molecular docking studies.

Conformational Analysis and Dynamic Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is crucial. nih.gov

Computational methods can be used to systematically rotate the single bonds in the molecule and calculate the energy of each resulting conformation. This allows for the construction of a potential energy surface, which reveals the low-energy, and therefore more populated, conformations. The results of such an analysis can indicate which shape the molecule is likely to adopt when interacting with a biological target. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. peerj.com In an MD simulation, the movements of the atoms in the molecule are calculated over a period of time, taking into account the forces between them. mdpi.com This can reveal how the molecule flexes and changes its shape in different environments, such as in water or when bound to a protein. MD simulations can also be used to assess the stability of a ligand-protein complex identified through molecular docking. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com For sulfonamide analogues of this compound, a QSAR model could be developed to predict their biological activity based on their physicochemical properties. frontiersin.org

The first step in developing a QSAR model is to generate a dataset of sulfonamide analogues with their experimentally determined biological activities. Then, for each analogue, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org A robust QSAR model can be used to predict the activity of new, unsynthesized sulfonamide analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery. nih.gov The development of such models is a significant aspect of modern medicinal chemistry. mdpi.comnih.gov

Potential Applications and Advanced Research Directions

Utility as a Versatile Synthetic Intermediate for Complex Organic Molecules

The vinylsulfonamide group within N-butyl-2-phenylethene-1-sulfonamide is an electron-deficient alkene, making it a valuable Michael acceptor in organic synthesis. This reactivity allows for the conjugate addition of a wide range of nucleophiles, such as amines, thiols, and carbanions, providing a straightforward pathway to more complex molecular architectures. The phenyl and butyl groups can be further modified, offering additional points for synthetic elaboration. This positions the compound as a potential building block for creating libraries of novel organic molecules for screening in drug discovery and materials science. While commercially available for research use, specific examples of its application as a synthetic intermediate in multi-step syntheses are not extensively documented in peer-reviewed literature.

Investigation of In Vitro Biochemical and Cellular Activities

The sulfonamide functional group is a cornerstone of many therapeutic agents, suggesting that this compound could exhibit a range of biological effects.

The sulfonamide moiety is a classic zinc-binding group, renowned for its ability to inhibit metalloenzymes like carbonic anhydrases (CAs) . Different CA isoforms are implicated in various diseases, including glaucoma and cancer. Research on related benzenesulfonamides shows that structural modifications significantly influence isoform selectivity and inhibitory potency, with inhibition constants (Kᵢ) often in the nanomolar range. For instance, a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted pyrazole (B372694) carboxamides, which share a similar ethyl-sulfonamide linker, demonstrated varied but significant inhibition against several human CA isoforms.

Similarly, sulfonamide derivatives have been explored as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which are key targets in Alzheimer's disease therapy. While direct data on this compound is unavailable, other sulfonamides have shown inhibitory activity, with IC₅₀ values in the micromolar range.

In the context of bacterial enzymes, sulfonamides are known to target dihydropteroate (B1496061) synthase (DHPS) in the folate biosynthesis pathway. The potential for inhibiting other essential bacterial enzymes like β-ketoacyl-ACP synthase (KasA) , crucial for mycolic acid synthesis in Mycobacterium tuberculosis, remains an area for investigation.

Furthermore, the sulfonamide scaffold is present in several approved viral protease inhibitors , notably for HIV. These inhibitors function by binding to the active site of the protease, preventing the cleavage of viral polyproteins necessary for producing mature, infectious virions. The specific efficacy of this compound against viral proteases has yet to be reported.

Table 1: Representative Enzyme Inhibition Data for Structurally Related Sulfonamides (Note: Data is for related compounds, not this compound itself)

| Compound Class | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Phenyl-1H-pyrazole carboxamides | hCA I | 14.8 - 755.3 nM (Kᵢ) | |

| Phenyl-1H-pyrazole carboxamides | hCA II | 3.3 - 866.7 nM (Kᵢ) | |

| Phenyl-1H-pyrazole carboxamides | hCA IX | 6.1 - 568.8 nM (Kᵢ) |

This table is for illustrative purposes to show the potential activity of the sulfonamide class.

Sulfonamide derivatives have been widely investigated as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases (disrupting pH balance in tumors), cell cycle arrest, and induction of apoptosis. For example, the clinical candidate E7070, a benzenedisulfonamide, is known to interfere with the cell cycle. Given these precedents, this compound warrants evaluation for its antiproliferative effects against various human cancer cell lines. Mechanistic studies would be crucial to determine if it acts via established sulfonamide pathways or through novel mechanisms, potentially related to its vinylsulfonamide group.

The sulfonamide class of drugs historically includes potent antibacterial agents. More recently, there has been renewed interest in their activity against challenging pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. Arylsulfonamides, a class to which this compound belongs, have been identified as having bactericidal activity against M. tuberculosis. The evaluation of the Minimum Inhibitory Concentration (MIC) of this compound against the H37Rv strain and various drug-resistant strains of M. tuberculosis would be a critical step in assessing its potential as a novel anti-tubercular agent.

Beyond HIV protease inhibition, the broader antiviral potential of sulfonamides is an active area of research. In vitro assays using various viral strains (e.g., influenza, hepatitis C, coronaviruses) are necessary to determine if this compound possesses antiviral properties. Such studies would measure the compound's ability to inhibit viral replication in cell culture, providing a preliminary assessment of its spectrum of activity.

Development as Chemical Probes and Research Tools for Biological Systems

The commercial availability of (E)-N-butyl-2-phenylethene-1-sulfonamide as a biochemical for proteomics research suggests its potential use as a chemical probe. The vinylsulfonamide moiety can act as a covalent binder to specific nucleophilic residues (like cysteine) in proteins. If this compound shows selective activity against a particular enzyme or protein, it could be modified with reporter tags (e.g., biotin, fluorescent dyes) to create probes for activity-based protein profiling (ABPP). Such probes are invaluable tools for identifying and validating new drug targets, studying enzyme function, and understanding disease pathways.

Future Research Trajectories for this compound in Academic Science

The future academic exploration of this compound is poised to build upon the foundational knowledge of sulfonamides as a versatile class of compounds in medicinal chemistry and chemical biology. researchgate.net While direct research on this specific molecule is not extensively documented, its structural features suggest several promising avenues for investigation. These trajectories are largely informed by the study of analogous compounds, such as 2-phenylethynesulfonamide (PES), and the broader therapeutic applications of the sulfonamide scaffold. researchgate.netresearchgate.net

A significant area of future research will likely focus on delineating the structure-activity relationships (SAR) of this compound and its derivatives. Systematic modifications of the N-butyl group, the phenyl ring, and the vinyl sulfonamide core could lead to the identification of compounds with enhanced potency and selectivity for various biological targets. This approach is standard in drug discovery, aiming to optimize the physicochemical properties for improved biological activity. researchgate.net

Drawing parallels from the closely related 2-phenylethynesulfonamide (PES), a key research trajectory for this compound would be the investigation of its potential as a modulator of heat shock proteins (HSPs). researchgate.net PES has been identified as a small molecule inhibitor of Heat shock protein 70 (Hsp70), a molecular chaperone often overexpressed in cancer cells and crucial for their survival. researchgate.net Future studies could explore whether this compound exhibits similar inhibitory activity against Hsp70 or other heat shock proteins like Hsp90 and Hsp27. researchgate.net Such research would involve in vitro assays to measure binding affinity and inhibitory concentration, followed by cell-based studies to assess its impact on cancer cell proliferation, apoptosis, and cell cycle progression. researchgate.net

Another promising direction lies in the exploration of this compound's potential as an enzyme inhibitor, a well-established role for many sulfonamide derivatives. researchgate.netnih.gov For instance, research on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane has demonstrated their activity as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. researchgate.net Future academic investigations could screen this compound against a panel of enzymes, including but not limited to cholinesterases, carbonic anhydrases, and kinases, to identify novel inhibitory activities.

The development of novel synthetic methodologies to access this compound and its analogs represents a further avenue for academic research. While general methods for sulfonamide synthesis are well-established, developing more efficient, scalable, and environmentally friendly routes would be of significant interest. nih.govorganic-chemistry.org This could involve exploring transition-metal-catalyzed reactions or novel one-pot syntheses. researchgate.netorganic-chemistry.org

Finally, the application of this compound as a chemical probe for biological systems presents an exciting research trajectory. If the compound is found to have a specific and potent biological activity, it could be functionalized with fluorescent tags or other reporter groups to visualize its subcellular localization and interaction with its biological targets. This would provide valuable insights into its mechanism of action and the biological processes it modulates. The use of sulfonamide derivatives as fluorescent probes for organelles like the endoplasmic reticulum has already been demonstrated, highlighting the feasibility of this approach. researchgate.net

Table of Potential Research Directions and Methodologies:

| Research Trajectory | Key Objectives | Potential Methodologies | Relevant Analogs/Concepts |

| Structure-Activity Relationship (SAR) Studies | To identify structural features crucial for biological activity. | Organic synthesis of derivatives, in vitro screening assays. | General principles of medicinal chemistry. researchgate.net |

| Investigation as a Heat Shock Protein (HSP) Modulator | To determine if the compound inhibits Hsp70 or other HSPs. | In vitro binding assays, Western blotting, cell viability assays. | 2-phenylethynesulfonamide (PES). researchgate.net |

| Enzyme Inhibition Screening | To discover novel enzyme inhibitory activities. | Enzyme kinetics assays, high-throughput screening. | N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane. researchgate.net |

| Development of Novel Synthetic Routes | To create more efficient and sustainable synthesis methods. | Transition-metal catalysis, one-pot reactions, flow chemistry. | Modern organic synthesis techniques. nih.govorganic-chemistry.org |

| Application as a Chemical Probe | To visualize the compound's interaction with biological systems. | Synthesis of fluorescently labeled derivatives, confocal microscopy. | Fluorescent sulfonamide probes. researchgate.net |

Q & A

Q. How can biphasic systems enhance the recovery and reuse of this compound in continuous-flow catalysis?

- Methodological Answer : Leverage the compound’s hydrophobicity by designing biphasic solvent systems (e.g., water/hexane). In a continuous-flow reactor, the sulfonamide remains in the organic phase, enabling catalyst recycling. Monitor phase partitioning via partition coefficient (log P) measurements and optimize flow rates to maximize turnover number (TON) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.